molecular formula C20H15F3N6O2S B2608205 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1170607-81-4

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2608205
CAS No.: 1170607-81-4
M. Wt: 460.44
InChI Key: LPHKFCVPLAMTND-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a combination of imidazole, pyrimidine, and benzenesulfonamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with a benzenesulfonamide derivative. Key steps include:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of suitable aldehydes or ketones with amidines or guanidines.

    Coupling reactions: The imidazole and pyrimidine intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Research: The compound is explored for its potential to treat diseases, including cancer, infections, and inflammatory conditions.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: These compounds share structural similarities and may exhibit comparable biological activities.

    N-(6-butyl-2-(4-(4-methylphenyl)-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-ethoxypropyl)-4-methyl-pentanamide: Another structurally related compound with potential biological applications.

Uniqueness

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a valuable compound for pharmaceutical research.

Properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O2S/c21-20(22,23)14-1-7-17(8-2-14)32(30,31)28-16-5-3-15(4-6-16)27-18-11-19(26-12-25-18)29-10-9-24-13-29/h1-13,28H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHKFCVPLAMTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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